

# Introduction: The Versatility of a Propargyl Alcohol

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## Compound of Interest

Compound Name: 4-Phenyl-3-butyn-2-ol

Cat. No.: B1585155

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**4-Phenyl-3-butyn-2-ol** is a secondary propargylic alcohol distinguished by the presence of both a phenyl ring and a chiral center. Its structure, incorporating a reactive alkyne and a modifiable hydroxyl group, establishes it as a valuable and versatile building block in modern organic synthesis. The unique linear geometry of the alkyne moiety, combined with its rich reactivity, allows for the construction of complex molecular architectures.<sup>[1]</sup> In the fields of medicinal chemistry and materials science, this compound serves as a key intermediate, enabling access to a diverse range of more complex molecules through transformations like click chemistry, coupling reactions, and oxidation/reduction sequences. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications for researchers and drug development professionals.

## Physicochemical and Safety Profile

A clear understanding of a compound's physical properties and safety requirements is foundational to its effective and safe use in a laboratory setting. The essential data for **4-Phenyl-3-butyn-2-ol** are summarized below.

### Table 1: Core Physicochemical Properties

Property	Value	Source
CAS Number	5876-76-6	
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O	
Molecular Weight	146.19 g/mol	
Appearance	Liquid	N/A
Density	1.005 g/mL at 25 °C	
Refractive Index (n <sub>20/D</sub> )	1.5667	
Flash Point	> 110 °C (> 230 °F) - closed cup	
InChI Key	JYOZFNMFSSVAZAW-UHFFFAOYSA-N	

## Safety and Handling

**4-Phenyl-3-butyn-2-ol** is classified as a combustible liquid and requires careful handling.

- Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).
- Signal Word: Warning.
- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

## Spectroscopic Signature: A Guide to Structural Verification

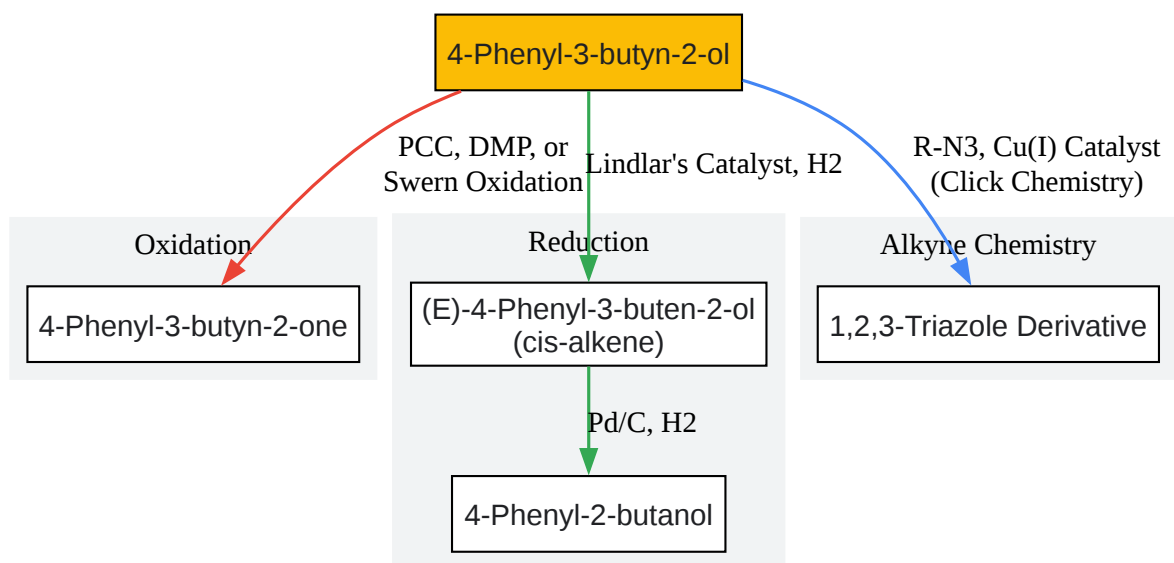
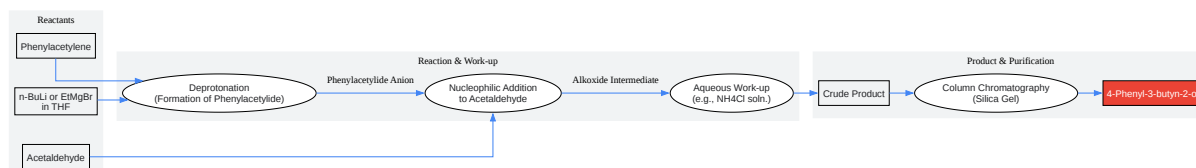
Spectroscopic analysis is critical for confirming the identity and purity of **4-phenyl-3-butyn-2-ol** after synthesis or before use. The key functional groups—the hydroxyl (-OH), the internal

alkyne ( $\text{-C}\equiv\text{C-}$ ), the phenyl ring, and the chiral secondary alcohol center—give rise to a distinct and predictable spectroscopic signature.

- **$^1\text{H}$  NMR Spectroscopy:** The proton NMR spectrum is expected to show characteristic signals: a multiplet for the aromatic protons of the phenyl group (typically  $\sim 7.2\text{-}7.5$  ppm), a quartet for the proton on the carbon bearing the hydroxyl group ( $\sim 4.5\text{-}5.0$  ppm) due to coupling with the adjacent methyl group, and a doublet for the methyl group protons ( $\sim 1.5$  ppm). The hydroxyl proton will appear as a broad singlet, the position of which is concentration and solvent dependent.
- **$^{13}\text{C}$  NMR Spectroscopy:** The carbon NMR spectrum will definitively show the presence of the alkyne, with two signals for the  $\text{sp}$ -hybridized carbons appearing in the  $\sim 80\text{-}90$  ppm range. Other key signals include those for the aromatic carbons ( $\sim 120\text{-}140$  ppm), the carbon attached to the hydroxyl group ( $\sim 60$  ppm), and the methyl carbon ( $\sim 23$  ppm).
- **Infrared (IR) Spectroscopy:** The IR spectrum provides clear evidence of the key functional groups. A strong, broad absorption band around  $3300\text{-}3400\text{ cm}^{-1}$  corresponds to the O-H stretching vibration of the alcohol. The  $\text{C}\equiv\text{C}$  triple bond stretch is expected to appear as a weak to medium absorption around  $2200\text{-}2260\text{ cm}^{-1}$ . The presence of the phenyl group is confirmed by C-H stretching absorptions just above  $3000\text{ cm}^{-1}$  and C=C stretching absorptions in the  $1450\text{-}1600\text{ cm}^{-1}$  region.
- **Mass Spectrometry (MS):** The electron ionization mass spectrum should display a molecular ion ( $\text{M}^+$ ) peak at  $m/z = 146$ , corresponding to the molecular weight of the compound. Common fragmentation patterns would include the loss of a methyl group ( $[\text{M}-15]^+$ ) and the loss of water ( $[\text{M}-18]^+$ ), providing further structural confirmation.

## Synthesis Protocol: A Reliable Laboratory Method

The most direct and common synthesis of **4-phenyl-3-butyn-2-ol** involves the nucleophilic addition of a phenylacetylide anion to acetaldehyde. This method is reliable and provides good yields of the desired product.



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## References

- 1. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
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